2,6-Dichlorophenylacetonitrile, with the chemical formula C₈H₅Cl₂N and a CAS number of 3215-64-3, is a white to nearly white crystalline powder. It has a melting point ranging from 74 to 78°C. This compound is characterized by two chlorine atoms substituted at the 2 and 6 positions on the phenyl ring, which significantly influences its chemical and biological properties .
There is no current research available on the specific mechanism of action of 2,6-Dichlorobenzyl cyanide in biological systems.
2,6-Dichlorobenzyl cyanide is classified as a toxic substance []. It can be harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected skin and eye irritant [].
2,6-Dichlorobenzyl cyanide should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. It's crucial to follow safe laboratory practices and proper disposal procedures for hazardous chemicals [].
Research indicates that 2,6-dichlorophenylacetonitrile exhibits potential biological activities. It interacts with specific molecular targets and may act as an electrophile in biological systems. The compound has been studied for its enzyme inhibition properties and its ability to modify proteins . Additionally, it shows potential for use in pharmaceuticals due to its unique structure.
Several methods exist for synthesizing 2,6-dichlorophenylacetonitrile:
2,6-Dichlorophenylacetonitrile has diverse applications across various fields:
Studies on the interactions of 2,6-dichlorophenylacetonitrile reveal its potential as an inhibitor for certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 but does not significantly affect other CYP enzymes like CYP2C19 or CYP3A4. This selective inhibition may have implications for drug metabolism and pharmacokinetics .
Several compounds exhibit structural similarities to 2,6-dichlorophenylacetonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
2,4-Dichlorobenzyl cyanide | 0.93 | Different substitution pattern affecting reactivity |
2,5-Dichlorobenzyl cyanide | 0.90 | Varies in biological activity due to substitution |
3,4-Dichlorobenzyl cyanide | 0.90 | Different spatial arrangement influencing properties |
The unique substitution pattern of chlorine atoms at the 2 and 6 positions in 2,6-dichlorophenylacetonitrile distinguishes it from these similar compounds. This specific arrangement affects its reactivity and biological interactions compared to others in its class .
Acute Toxic;Irritant